Phaeosphenone
Description
Phaeosphenone is a dimeric anthraquinone (C30H20O10) isolated from the fungal genus Phaeosphaeria . It was first identified using an antisense differential sensitivity assay targeting ribosomal protein S4 (RPSD), a strategy designed to discover antibiotics with novel mechanisms of action . Structurally, this compound belongs to the quinone family, characterized by conjugated diketone moieties that confer redox activity and biological potency .
This compound exhibits selective antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 6–64 μg/mL . Notably, it inhibits RNA synthesis in S. aureus with an IC50 of 6 μg/mL, though its precise molecular target remains unresolved .
Properties
Molecular Formula |
C30H26O10 |
|---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
1,5-dihydroxy-3,7-dimethyl-2-[(1S,2R,4R,5S,8S)-1,4,5,8-tetrahydroxy-9,10-dioxo-1,2,3,4,5,6,7,8-octahydroanthracen-2-yl]anthracene-9,10-dione |
InChI |
InChI=1S/C30H26O10/c1-9-5-11-19(16(33)6-9)25(35)12-7-10(2)18(28(38)20(12)26(11)36)13-8-17(34)23-24(27(13)37)30(40)22-15(32)4-3-14(31)21(22)29(23)39/h5-7,13-15,17,27,31-34,37-38H,3-4,8H2,1-2H3/t13-,14+,15+,17-,27+/m1/s1 |
InChI Key |
LOFFATGNDCRNKI-YGUNZFGTSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3)C)[C@H]4C[C@H](C5=C([C@H]4O)C(=O)C6=C(C5=O)[C@H](CC[C@@H]6O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3)C)C4CC(C5=C(C4O)C(=O)C6=C(C5=O)C(CCC6O)O)O)O |
Synonyms |
phaeosphenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Phaeosphenone shares structural and functional similarities with other quinones and naphthoquinone derivatives from Phaeosphaeria spp. and related fungi. Below is a detailed comparison:
Pleosporone
- Source : Unidentified pleosporalean ascomycete .
- Structure: A naphthoquinone dimer, distinct from this compound’s anthraquinone backbone.
- Activity: Exhibits stronger activity against S. pneumoniae (MIC = 4 μg/mL) and H. influenzae (MIC = 1 μg/mL) compared to this compound .
Kirschsteinin (18) and Deacetylkirschsteinin (17)
- Source : Phaeosphaeria sp. BCC8292 .
- Structure: Unsymmetrical naphthoquinone dimers.
- Activity: Kirschsteinin (18): Inactive against Mycobacterium tuberculosis (MIC > 50 μg/mL) and cancer cell lines (KB, BCA) . Comparison: this compound lacks anti-TB efficacy but shows broader Gram-positive coverage than kirschsteinin derivatives.
Compound 16 (Acetylhydroxy-dimethoxy naphthaquinone)
- Source : Phaeosphaeria sp. BCC8292 .
- Structure: Methoxylated naphthoquinone.
- Activity: Potent anti-TB activity (IC50 = 0.39 μg/mL) but severe cytotoxicity against KB, NCI-H187, and Vero cells (IC50 = 0.028–0.33 μg/mL) . Comparison: this compound’s higher MIC values (e.g., 32–64 μg/mL for S. aureus) reflect weaker potency but superior safety margins.
Functional Comparison with Mechanistically Related Antibiotics
Okilactomycin and Lucensimycin
- Source : Streptomyces spp. .
- Mechanism: Both inhibit RNA synthesis via ribosomal targeting, akin to this compound .
- Activity: Okilactomycin: Broad-spectrum activity but with high cytotoxicity . Lucensimycin: Selective for Gram-positive bacteria but less potent (MICs > 16 μg/mL) . Comparison: this compound’s RNA synthesis inhibition (IC50 = 6 μg/mL) is more selective than okilactomycin but less potent than synthetic ribosome-targeting antibiotics .
Regiolone (9) and Trihydroxydihydronaphthalenone (10)
- Source : Phaeosphaeria sp. BCC8292 .
- Activity: Regiolone: Anti-TB MIC = 12.50 μg/mL; inactive against cancer cells . Trihydroxydihydronaphthalenone: Cytotoxic to BCA cells (IC50 = 2.96 μg/mL) . Comparison: this compound’s lack of anti-TB activity contrasts with regiolone, but its Gram-positive specificity is superior.
Data Tables
Table 1: Antibacterial Activity of this compound vs. Key Analogues
Table 2: Selectivity Indices (Cytotoxicity/Activity)
| Compound | Selectivity Index (Vero Cells vs. S. aureus) |
|---|---|
| This compound | >1.56 |
| Compound 16 | 0.001–0.01 |
| Pleosporone | 0.5–2.5 |
Key Findings and Implications
- Structural-Activity Relationship: Methoxylation and dimerization in naphthoquinones (e.g., compound 16) enhance anti-TB activity but increase cytotoxicity. This compound’s anthraquinone scaffold favors Gram-positive selectivity with lower toxicity .
- Therapeutic Potential: this compound’s selectivity makes it a candidate for narrow-spectrum Gram-positive infections, particularly where resistance to β-lactams or macrolides is prevalent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
